1-(3-(Methylthio)phenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
Description
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-27-16-7-5-6-15(12-16)21-19(25)23-20(9-3-2-4-10-20)18-22-17(24-26-18)14-8-11-28-13-14/h5-8,11-13H,2-4,9-10H2,1H3,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKJBGRVQXTTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(Methylthio)phenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (CAS Number: 1798673-42-3) is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties and other pharmacological effects supported by various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 399.5 g/mol. The structure features a urea moiety linked to a cyclohexyl group and substituted with thiophene and methylthio groups, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related urea derivatives has shown promising results in inhibiting the proliferation of human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of synthesized urea derivatives against the MCF-7 cell line. The results are summarized in the following table:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.37 | HeLa |
| Compound B | 0.73 | HeLa |
| Compound C | 0.95 | HeLa |
| Sorafenib | 7.91 | HeLa |
The compounds demonstrated significantly lower IC50 values compared to sorafenib, indicating higher potency in inducing apoptotic cell death in cancer cells .
The biological activity of This compound is hypothesized to involve multiple pathways:
- VEGFR Inhibition : Similar compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.
- Cell Cycle Arrest : Flow cytometry analyses revealed that these compounds can induce cell cycle arrest at the sub-G1 phase, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : The presence of thiophene and methylthio groups may enhance oxidative stress within cancer cells, contributing to their cytotoxic effects.
Other Biological Activities
In addition to anticancer properties, related compounds have demonstrated various pharmacological activities:
- Antimicrobial Activity : Some derivatives exhibit antibacterial effects against pathogenic bacteria.
- Anti-inflammatory Effects : Certain structural modifications have been linked to reduced inflammation markers in vitro.
Comparison with Similar Compounds
Structural Analogs with Urea and Heterocyclic Moieties
Compound BG14112 ()
- Structure : N-{1-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-(thiophen-3-yl)acetamide
- Key Differences :
- Replaces the urea group with an acetamide (-NH-CO-CH2-) linker.
- Substitutes the thiophene-oxadiazole with a pyrazine-oxadiazole system.
Compound BF37376 ()
- Structure : 3-{1-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(Trifluoromethyl)phenyl]urea
- Key Differences :
- Uses a pyridine-oxadiazole core instead of thiophene-oxadiazole.
- Incorporates a trifluoromethyl (-CF3) group on the phenyl ring.
- Implications : The -CF3 group increases electronegativity and metabolic resistance, while the pyridine may enhance solubility relative to thiophene .
Compounds 11a–11o ()
- Common Features : Urea derivatives with thiazole-piperazine scaffolds.
- Example : 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f).
- Key Differences :
- Replaces the cyclohexyl-oxadiazole-thiophene group with a thiazole-piperazine system.
- Chlorophenyl substituents modulate electronic properties differently than methylthiophenyl.
- Implications : The piperazine-thiazole system may improve aqueous solubility but reduce membrane permeability compared to the cyclohexyl-oxadiazole group .
Molecular Weight and Functional Groups
- Synthetic Yields: Urea derivatives in report yields of 83–88%, suggesting efficient isocyanate-amine coupling .
Key Research Findings
- : A related compound, 1-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexanamine hydrochloride, shares the cyclohexyl-oxadiazole-thiophene motif.
- : A fragment with a thiophen-2-yl-oxadiazole-ethanol group showed moderate binding to oxidoreductases, suggesting the oxadiazole-thiophene system’s versatility in enzyme targeting .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with precursor functionalization. Key steps include:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile intermediate with hydroxylamine .
- Step 2: Coupling the oxadiazole-containing cyclohexyl intermediate with 3-(methylthio)phenyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the urea linkage .
- Optimization: Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis may reduce reaction time compared to traditional heating .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify urea NH protons (~8–10 ppm) and thiophene/oxadiazole aromatic signals .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ or [M–H]⁻) .
- Infrared Spectroscopy (IR): Detect urea C=O stretch (~1640–1680 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .
Advanced: How can researchers resolve contradictory data regarding the compound’s solubility and stability in biological assays?
Methodological Answer:
- Solubility Testing: Use dynamic light scattering (DLS) or nephelometry to assess aggregation in PBS/DMSO mixtures. Compare results across buffer pH (6.5–7.4) .
- Stability Profiling: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .
- Contradiction Mitigation: Standardize assay protocols (e.g., DMSO concentration ≤1%) and validate with positive controls .
Advanced: What computational strategies are effective for predicting target interactions and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the oxadiazole ring’s electron-deficient π-system for H-bonding or π-π stacking .
- ADME Prediction: Apply SwissADME or QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability with putative targets (e.g., EGFR or PARP) .
Advanced: How should structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer:
- Core Modifications: Synthesize analogs with:
- Variants: Replace thiophen-3-yl with furan or pyridine in the oxadiazole moiety to alter electron density .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) on the methylthiophenyl ring to enhance H-bond acceptor capacity .
- Biological Testing: Screen analogs against cancer cell lines (e.g., MCF-7, A549) and measure IC₅₀ values. Correlate activity with computed descriptors (e.g., polar surface area) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Kinase Inhibition: Use ADP-Glo™ kinase assay (e.g., against JAK2 or BRAF) .
- Antiproliferative Activity: MTT assay in 96-well plates with 72-hour incubation .
- Cytotoxicity: Compare LC₅₀ values in normal vs. cancer cell lines (e.g., HEK293 vs. HepG2) to assess selectivity .
Advanced: How can regiochemical challenges during oxadiazole formation be addressed?
Methodological Answer:
- Cyclization Control: Use stoichiometric ZnCl₂ or NH₄OAc as catalysts to favor 1,2,4-oxadiazole over 1,3,4-isomers .
- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography .
- Theoretical Validation: Calculate activation energies for competing pathways using Gaussian at the B3LYP/6-31G* level .
Advanced: What strategies enhance metabolic stability for in vivo studies?
Methodological Answer:
- Deuterium Incorporation: Replace labile hydrogens (e.g., urea NH) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design: Mask the urea group as a carbamate ester for improved oral bioavailability .
- Microsomal Stability Assay: Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS .
Basic: How can researchers validate the compound’s purity for publication?
Methodological Answer:
- HPLC: Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) with UV detection (254 nm). Aim for ≥95% purity .
- Elemental Analysis: Compare experimental C/H/N/S values with theoretical calculations (deviation ≤0.4%) .
Advanced: What are the best practices for resolving spectral overlaps in NMR characterization?
Methodological Answer:
- 2D NMR: Perform HSQC and HMBC to assign overlapping aromatic protons (e.g., thiophene vs. oxadiazole) .
- Variable Temperature NMR: Run at 60°C to sharpen broad NH signals caused by hydrogen bonding .
- Deuteration: Exchange urea NH protons with D₂O to simplify splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
